molecular formula C8H7BrClFINO B12871692 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride

Cat. No.: B12871692
M. Wt: 394.41 g/mol
InChI Key: OMHYWUOOBKPVOZ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacylamine structure, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by fluorination and iodination under controlled conditions. The final step involves the conversion of the phenacylamine intermediate to its hydrochloride salt form. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted phenacylamine derivatives .

Scientific Research Applications

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-4-iodophenacylamine
  • 2-Bromo-3-fluoro-4-iodophenacylamine hydrobromide
  • 2-Bromo-3-fluoro-4-iodophenacylamine sulfate

Uniqueness

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic and research applications .

Properties

Molecular Formula

C8H7BrClFINO

Molecular Weight

394.41 g/mol

IUPAC Name

2-amino-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6BrFINO.ClH/c9-7-4(6(13)3-12)1-2-5(11)8(7)10;/h1-2H,3,12H2;1H

InChI Key

OMHYWUOOBKPVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CN)Br)F)I.Cl

Origin of Product

United States

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